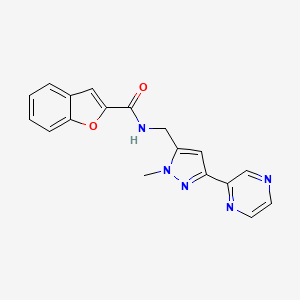

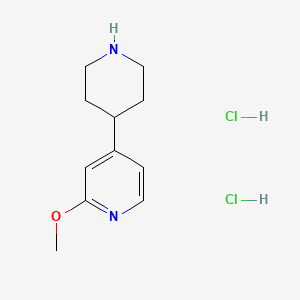

![molecular formula C22H17N3O3S B2914831 Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate CAS No. 923195-43-1](/img/structure/B2914831.png)

Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate” is a chemical compound. It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid resulted in angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones . The intermediate products were isolated in some cases .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid gave angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones .Wissenschaftliche Forschungsanwendungen

Synthesis of Hyperbranched Aromatic Polyamide

Research conducted by Yang, Jikei, and Kakimoto (1999) demonstrated the application of similar compounds in the synthesis of hyperbranched aromatic polyamides. Their work on thermal polymerization of related monomers showcases the potential of using "Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate" in creating novel polyamides with unique properties, such as high solubility in organic solvents and a range of molecular weights suitable for various applications in materials science (Yang, Jikei, & Kakimoto, 1999).

Development of Angular and Linear Isoindole Derivatives

Vasilin et al. (2015) explored reactions of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid to produce angular and linear isoindole derivatives. This study indicates the potential of "this compound" in synthetic chemistry for generating complex heterocyclic structures, which could have implications in pharmaceutical research and development (Vasilin et al., 2015).

Concomitant Polymorphism Study

Özdemir et al. (2012) investigated the polymorphism of pyridine-2,6-dicarboxamide derivatives, which shares structural similarities with the compound . Their research not only contributes to the understanding of polymorphism in organic compounds but also suggests the relevance of "this compound" in studying and exploiting polymorphic properties for drug formulation and material science applications (Özdemir et al., 2012).

Facile Synthesis of Novel Heterocyclic Systems

Koza et al. (2013) reported on the synthesis of novel classes of compounds starting from structurally related esters. This research underscores the utility of "this compound" in the facile synthesis of a variety of heterocyclic systems, highlighting its potential in creating bioactive molecules for pharmaceutical applications (Koza et al., 2013).

Wirkmechanismus

Target of Action

Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate is a novel biologically active pyridine derivative . The primary targets of this compound are microbial strains such as E. coli , B. mycoides , and C. albicans . These organisms play a significant role in various infections and diseases.

Mode of Action

It is known that the compound interacts with its targets, leading to inhibition of their growth . The compound’s structure, particularly the presence of the thieno[2,3-b]pyridine moiety, is believed to play a crucial role in its antimicrobial activity .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in the target organisms, leading to their growth inhibition .

Result of Action

The compound exhibits good to strong antimicrobial activity against the target organisms. For instance, it has been found to prevent the growth of E. coli, B. mycoides, and C. albicans at various Minimum Inhibitory Concentration (MIC) levels . This indicates that the compound’s action results in significant molecular and cellular effects, leading to the inhibition of microbial growth.

Zukünftige Richtungen

Future research could focus on further improving the anti-proliferative activity of similar compounds, in particular by targeting an adjacent lipophilic pocket in the putative target enzyme phosphoinositide phospholipase C (PI-PLC) . This could involve synthesizing new compounds with different substituents at the amide nitrogen atom .

Eigenschaften

IUPAC Name |

methyl 2-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3S/c1-28-22(27)14-9-5-6-10-17(14)24-20(26)19-18(23)15-11-12-16(25-21(15)29-19)13-7-3-2-4-8-13/h2-12H,23H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLFSSMHIROZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

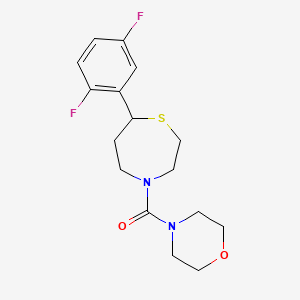

![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B2914751.png)

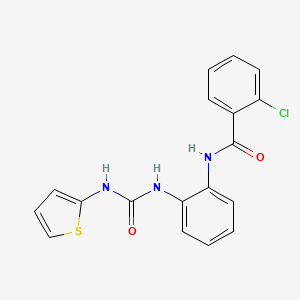

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2914752.png)

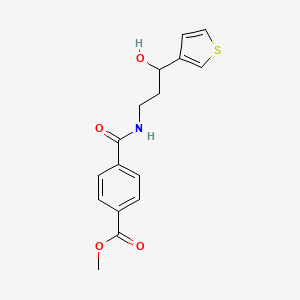

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one](/img/structure/B2914757.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate](/img/no-structure.png)

![N-(3-acetamidophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2914765.png)

![methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914767.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2914770.png)